(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride
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Description
(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl3N2 and its molecular weight is 283.62. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine Derivatives Synthesis
Pyrrolidine derivatives, like "(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride", serve as key intermediates in the synthesis of biologically active molecules. The preparation of pyrrolidine derivatives often involves condensation reactions with amines and carbonyl-containing compounds. These compounds are crucial for the synthesis of complex molecules including pharmaceuticals, agrochemicals, and dyes. For instance, the Paal-Knorr synthesis is a widely used method for constructing pyrrole rings from primary amines and 1,4-dicarbonyl compounds. This method is significant for synthesizing indolizidine alkaloids and other pyrrolidine-based molecules (Anderson & Liu, 2000).
Catalysis and Polymerization
Cyclic amines, including pyrrolidine derivatives, find application in catalysis and polymerization processes. They can act as ligands or catalysts in various chemical reactions. For example, pyrrolidine and its derivatives have been used as precursors in ring-opening metathesis polymerization (ROMP) and atom-transfer radical polymerization (ATRP), indicating their versatility in polymer science. These processes are essential for creating polymers with specific properties for use in materials science, engineering, and biotechnology (Gois et al., 2019).
Structural and Spectroscopic Analysis
The study of cyclic amines extends to their structural and spectroscopic analysis, which is crucial for understanding their chemical behavior and reactivity. Techniques such as X-ray crystallography, IR, UV-Vis, and NMR spectroscopy are employed to investigate the structure and properties of pyrrolidine derivatives. These analyses provide insights into the hydrogen bonding, tautomeric equilibria, and electronic structures of cyclic amines, which are fundamental for designing molecules with desired chemical and physical properties (Amirnasr et al., 2002).
Properties
IUPAC Name |
(3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLFQEVGXGPFFV-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC(=CC=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.